molecular formula C14H21NO3 B558234 N-Boc-L-phenylalaninol CAS No. 66605-57-0

N-Boc-L-phenylalaninol

Cat. No. B558234
CAS RN: 66605-57-0
M. Wt: 251.32 g/mol
InChI Key: LDKDMDVMMCXTMO-LBPRGKRZSA-N
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Description

N-Boc-L-phenylalaninol is a white to light yellow crystal powder . It is used as a protected L-Phenylalaninol, an intermediate in the preparation of ®-Amphetamine . It is also employed in the synthesis of biochemically active compounds .


Synthesis Analysis

N-Boc-L-phenylalaninol is used as an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties . The synthesis process involves reaction conditions with methanol, sodium tetrahydroborate, and lithium chloride at 5 - 20°C in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of N-Boc-L-phenylalaninol is C14H21NO3 . The structure includes a phenyl group (C6H5) attached to a carbon chain with a carbamate group (NHCO2C(CH3)3) and a hydroxyl group (OH) .


Chemical Reactions Analysis

N-Boc-L-phenylalaninol is suitable for Boc solid-phase peptide synthesis . The reaction involves the formation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .


Physical And Chemical Properties Analysis

N-Boc-L-phenylalaninol is a white to light yellow crystal powder . It is insoluble in water . The melting point ranges from 95°C to 98°C .

Scientific Research Applications

  • N-Boc-L-phenylalaninol has been utilized in native chemical ligation processes, specifically in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine. This compound enables native chemical ligation at phenylalanine, which is significant for peptide synthesis (Crich & Banerjee, 2007).

  • It plays a role in the study of amino acid analogs and mischarging of tRNA, as demonstrated in research involving Escherichia coli tRNAPhe (Baldini et al., 1988).

  • N-Boc-L-phenylalaninol is used in the synthesis and radioiodination of related compounds for peptide synthesis. An investigation was conducted to prepare a phenylalanine derivative that could be radioiodinated and used directly in peptide synthesis, showcasing its significance in radiolabeling (Wilbur et al., 1993).

  • The compound is involved in the study of the loss of the tert-butyloxycarbonyl (Boc) protecting group under basic conditions, indicating its relevance in understanding chemical reactions and stability of protective groups in organic synthesis (Curran et al., 1994).

  • It is significant in the synthesis of analogs for phosphotyrosyl mimetics, which are important in the study of cellular signal transduction processes (Oishi et al., 2004).

  • N-Boc-L-phenylalaninol is used in asymmetric synthesis processes, as shown in the simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid by engineered Escherichia coli aspartate aminotransferase (Lo et al., 2009).

Safety And Hazards

N-Boc-L-phenylalaninol should be handled with personal protective equipment/face protection . It should be stored in a cool, dry condition, in well-sealed conditions, and away from oxidizing agents . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDMDVMMCXTMO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369969
Record name N-Boc-L-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-L-phenylalaninol

CAS RN

66605-57-0
Record name N-Boc-L-phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
Z Cui, DM Du - Organic letters, 2016 - ACS Publications
… furnished the N-Boc-l-phenylalaninol in 57% yield with the unchanged enantiopurity over three steps (Scheme 3b). The absolute configuration of N-Boc-l-phenylalaninol was assigned …
Number of citations: 8 pubs.acs.org
S Zhang, J Yu, H Li, D Mao, G Lu - Scientific reports, 2016 - nature.com
… of amino group would be hindered, leading to the drop of reactivity and very low selectivity to the desired product (9.5%), and its by-product was mainly N-Boc-L-phenylalaninol. In …
Number of citations: 15 www.nature.com
MHA Janssen, JFC Castellana, H Jackman, PJ Dunn… - Green chemistry, 2011 - pubs.rsc.org
… The oxidation of N-Boc-L-phenylalaninol 4 gave high conversions (>95%) with all three N-oxy catalysts, but the highest aldehyde yield (81%) was obtained with AA-TEMPO. NaBr was …
Number of citations: 32 pubs.rsc.org
H Chen, Z Hu, J Zhang, G Liang, B Xu - Tetrahedron, 2015 - Elsevier
An efficient and convenient method was developed for the synthesis of β-amino-α-fluoro-sulfides in one-step from corresponding β-amino-sulfides by using N-iodosuccinimide (NIS) and …
Number of citations: 13 www.sciencedirect.com
P Stepniak, B Lainer, K Chmurski, J Jurczak - RSC advances, 2017 - pubs.rsc.org
… In this case N-Boc-L-phenylalaninol was tosylated and subsequently transformed into azide 3. After Boc deprotection the amino group was functionalized with the corresponding …
Number of citations: 11 pubs.rsc.org
T Yamashita, PC Knipe, N Busschaert… - … A European Journal, 2015 - Wiley Online Library
… One-carbon homologation of N-Boc-L-phenylalaninol (1; Boc= tert-butyloxycarbonyl) through O-mesylation and displacement with sodium cyanide gave nitrile 2, which was transformed …
TA Hopkins, G Whitacre, P Ariza - Physical Chemistry Research at …, 2022 - ACS Publications
… include: 1:2 TBACl:(-) terpinen-4-ol, 1:2 TBACl:α-terpineol, 1:2 TBACl:D-leucinol, 1:2 TBACl:Lisoleucinol, 3:1 TBACl:L-tert-leucine methylamide, 2:1 TBACl:N boc-L-phenylalaninol, and 1…
Number of citations: 0 pubs.acs.org
D Neri, G Fossati, M Zanda - … : Chemistry Enabling Drug …, 2006 - Wiley Online Library
… a strategy similar to that described by Höfle and co-workers (see Scheme 2), namely by installation of a three-carbon fragment onto the aldehyde derived from N-Boc-L-phenylalaninol …
RI Robinson, JC Stephens, SM Worden… - European Journal of …, 2004 - Wiley Online Library
… (S)-2-Amino-3-phenylpropyl 2-Sulfobenzoate (2d): Prepared from N-Boc-L-phenylalaninol (2.01 g, 8.0 mmol), and 4 (1.47 g, 8.0 mmol). Purification by recrystallisation from cold MeCN …
SC Niven - 1998 - search.proquest.com
Protease enzymes are responsible for the catalytic hydrolysis of peptides and therefore play vital roles in the biochemistry of organisms. Serine proteases, which achieve proteolytic …
Number of citations: 3 search.proquest.com

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